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molecular formula C6H6Br2N2 B1314658 3,6-Dibromobenzene-1,2-diamine CAS No. 69272-50-0

3,6-Dibromobenzene-1,2-diamine

Cat. No. B1314658
M. Wt: 265.93 g/mol
InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536175B2

Procedure details

A 40% aqueous solution of glyoxal (8.8 M, 6.3 mL, 55.1 mmol, 1.3 equiv) was added to a suspension of 3,6-dibromo-benzene-1,2-diamine (Step 179.6) (11.3 g, 42.4 mmol) in EtOH (280 mL). The reaction mixture was heated to reflux for 3 h and allowed to cool to it overnight. Vacuum filtration of the reaction mixture afforded 9.7 g of the title compound as a yellow solid: APCI-MS: 286/288/291 [M−1]−; tR=4.40 min (System 1).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=O.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[C:8]([NH2:13])[C:7]=1[NH2:14]>CCO>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[C:8]2[C:7]=1[N:14]=[CH:1][CH:3]=[N:13]2

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
11.3 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)Br)N)N
Name
Quantity
280 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to it overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Vacuum filtration of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2N=CC=NC2=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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